

Investigating the biological potential of substituted benzo[b]thiophenes.

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Compound of Interest

Compound Name: 3-(4-Methylbenzoyl)thiophene

Cat. No.: B056864

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Anticancer Activity

Substituted benzo[b]thiophenes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse, including the inhibition of key enzymes involved in cancer progression, disruption of microtubule dynamics, and induction of apoptosis.

A novel benzo[b]thiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), has demonstrated significant cytotoxic effects across multiple cancer cell lines.^{[1][2]} This compound was found to induce apoptosis by upregulating the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53.^{[1][2]} Furthermore, IPBT effectively inhibited cell migration and colony formation, suggesting its potential in targeting cancer metastasis.^{[1][2]}

Another series of benzo[b]thiophene acrylonitrile analogs, structurally resembling combretastatin, have shown potent growth inhibition in the nanomolar range against a panel of 60 human cancer cell lines.^[3] These compounds are hypothesized to exert their cytotoxic effects by interacting with tubulin, thereby disrupting microtubule function and leading to mitotic arrest.^[3] Notably, certain analogs appear to overcome P-glycoprotein (P-gp)-mediated drug resistance.^[3]

Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and identified as inhibitors of the RhoA/ROCK pathway, which is crucial for tumor growth and metastasis.^[4] One compound, b19, significantly inhibited the proliferation, migration, and

invasion of MDA-MB-231 breast cancer cells and promoted apoptosis by suppressing myosin light chain phosphorylation and stress fiber formation.[4]

Furthermore, benzo[b]thiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is upregulated in many cancers.[5] Compound B12 from this series demonstrated potent enzymatic inhibitory activity and robustly inhibited the proliferation of cancer cells overexpressing PHGDH.[5]

Quantitative Anticancer Data

Compound/Derivative Class	Cancer Cell Line(s)	Activity Metric	Value	Reference
3-iodo-2-phenylbenzo[b]thiophene (IPBT)	MDA-MB-231	EC50	126.67 μ M	[1][2]
HepG2	EC50	67.04 μ M	[1][2]	
LNCaP	EC50	127.59 μ M	[1][2]	
Caco-2	EC50	63.74 μ M	[1][2]	
Panc-1	EC50	76.72 μ M	[1][2]	
HeLa	EC50	146.75 μ M	[1][2]	
Ishikawa	EC50	110.84 μ M	[1][2]	
Z-3-(benzo[b]thiophene-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Analog 5)	Various (85% of 60 cell lines)	GI50	10.0 - 90.9 nM	[3]
Z-3-(benzo[b]thiophene-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 6)	Various (96% of 60 cell lines)	GI50	21.1 - 98.9 nM	[3]
E-3-(benzo[b]thiophene-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 13)	Various	GI50	< 10.0 nM	[3]
Benzo[b]thiophene-1,1-dioxide	-	IC50 (PHGDH)	1.98 \pm 0.66 μ M	[5]

(Static)

Benzo[b]thiophe

ne-1,1-dioxide

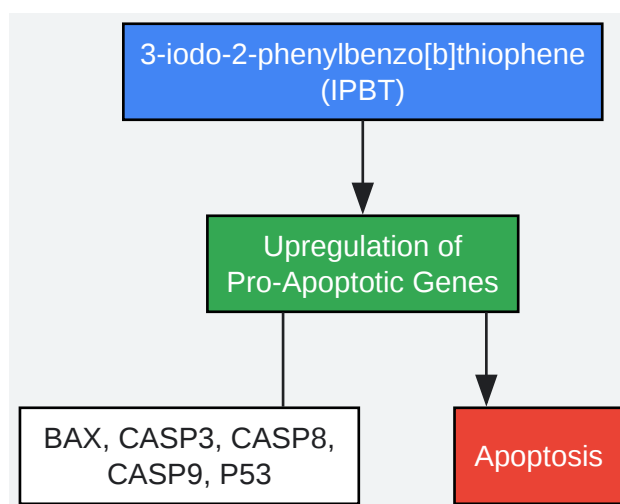
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IC50 (PHGDH)

 $0.29 \pm 0.02 \mu\text{M}$ [\[5\]](#)

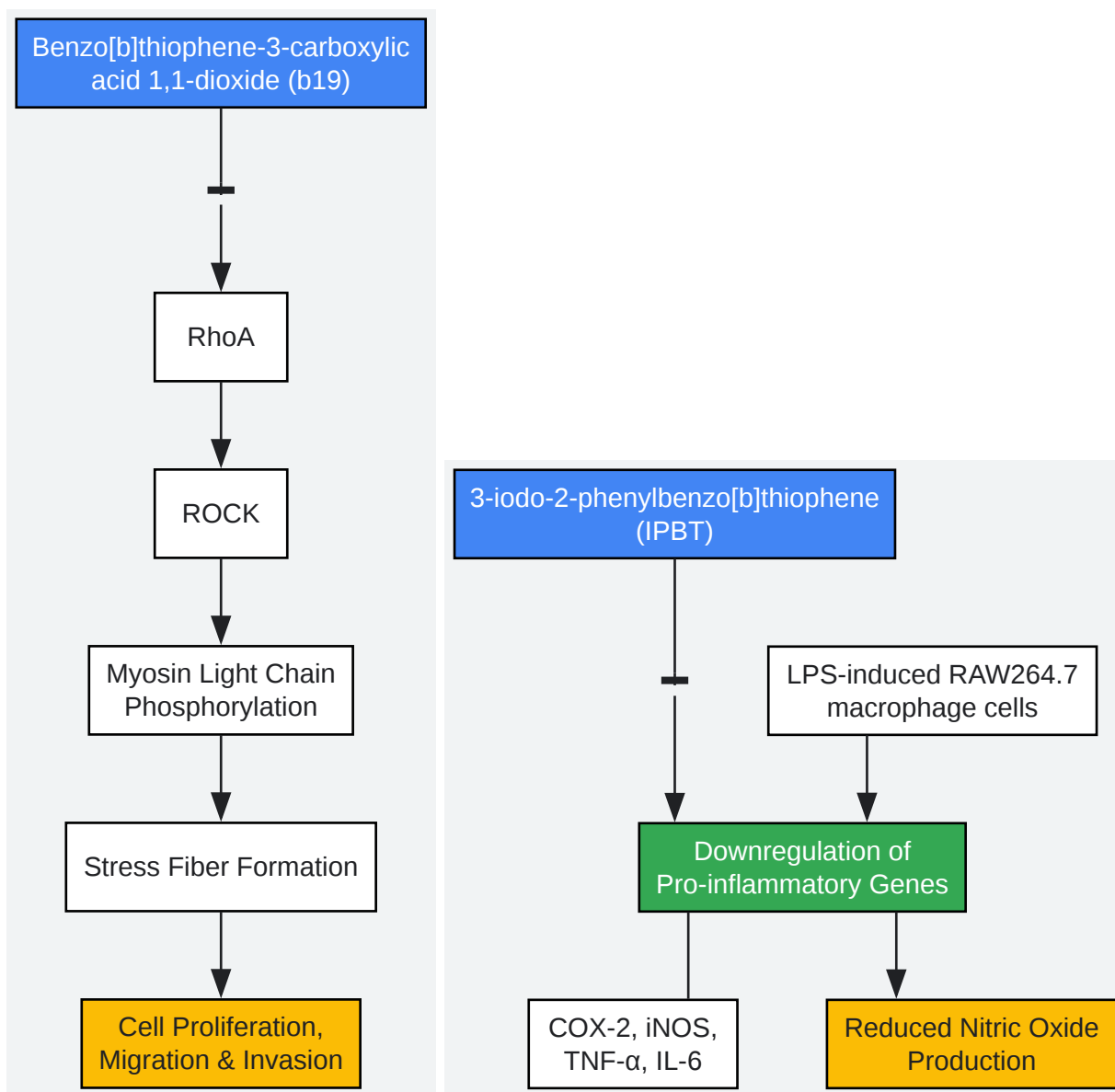
(B12)

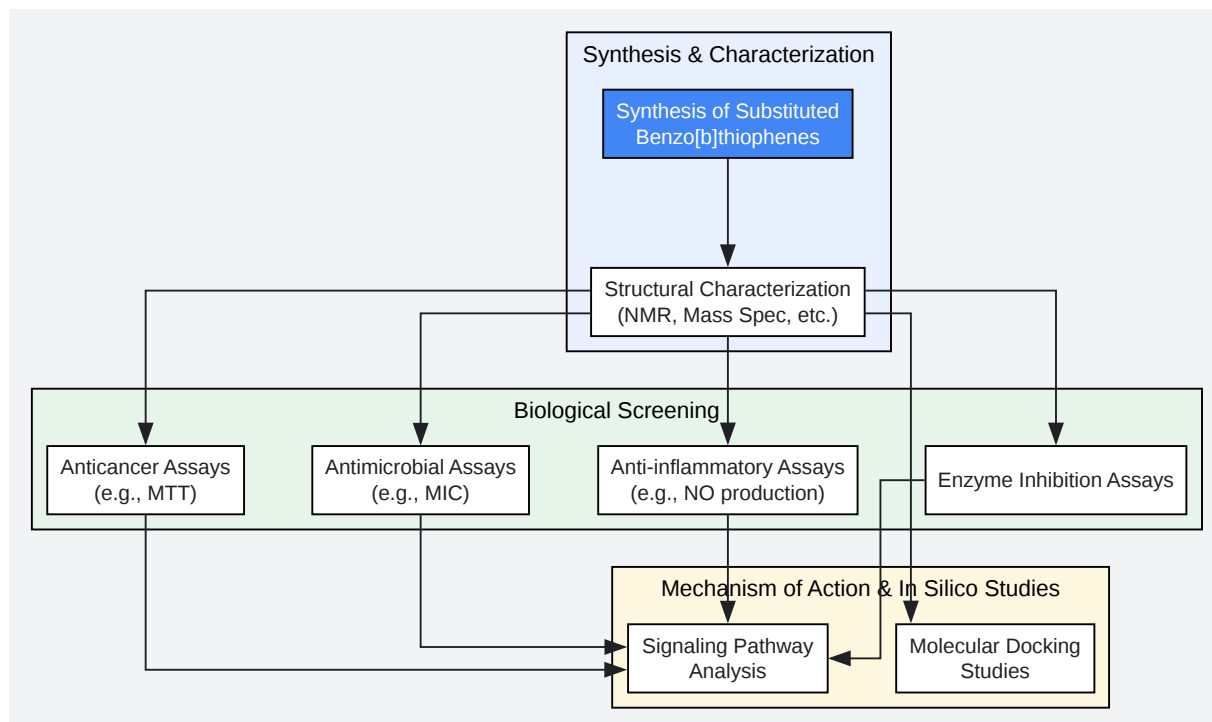
Signaling Pathway: Induction of Apoptosis by IPBT

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Caption: Apoptotic pathway induced by 3-iodo-2-phenylbenzo[b]thiophene (IPBT).

Signaling Pathway: RhoA/ROCK Inhibition





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